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Performance of Low-k Dielectric Films

The table below summarizes the key properties of low-k dielectric films as reported in recent scientific

literature and industry research.

. . Dielectric Key .
Material / Film . Precursor / Key Findings /
Constant (k- Mechanical . .
Type . Synthesis Method Performance Highlights
value) Properties
2D Polymer 1.82-1.85 Young's Fluoride-rich Excellent mechanical-
(2DP-F) [1] (Ultra-low-k) Modulus: >15 monomers (HFDA & thermal stability; improved
GPa[1] Tp) via Chemical performance in MoS:2
Vapor Deposition FETs; compatible with
(CVD) [1] arbitrary substrates [1].
IBM Advanced 28-3.2 Modulus: 15 - Not specified in Far lower plasma-induced
Low-k (ALK) [2] 33 GPa|[2] detail (proprietary damage (PID); excellent
formulation) built-in Cu

oxidation/diffusion barrier;
improved reliability
(TDDB/EM) [2].
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Material / Film
Type

Porous SiCOH /
pPSICOH [2]

Organosilicate
Glass (OSG) [3]

Carbon-Doped
Oxide (SiCOH)
[1]

Dielectric
Constant (k-
value)

2.4 -2.7 (for
comparison)

Information
missing

~3.0 (for
comparison)

Key
Mechanical
Properties

Information
missing

Information
missing

Information
missing

Precursor /
Synthesis Method

Not specified

Organosilicate-
based precursors

[4]

Information missing

Key Findings /
Performance Highlights

Used as a benchmark in
IBM research; ALK films
demonstrate significantly
lower PID [2].

One of the standard
industrial low-k materials;
reported as the fastest-
growing sub-segment in
the market [3].

An earlier generation of
low-k dielectrics;
mentioned to provide
context for the
development of newer
ultra-low-k materials [1].

Experimental Methods for Performance Evaluation

The characterization of low-k dielectric films involves specialized techniques to accurately measure their

electrical and mechanical properties. Here are the detailed methodologies for key experiments cited in the

search results.

Dielectric Constant Measurement (C-V Characterization)

¢ Objective: To determine the dielectric constant (k-value) of the thin film.

¢ Device Structure: A Metal-Insulator-Metal (MIM) capacitor is fabricated, where the low-k dielectric
film is sandwiched between two metal electrodes [1].

e Procedure:

o Fabrication: For delicate films like 2D polymers, a "dry-transfer" method may be used to place
the top metal electrode to prevent damage from direct deposition [1].
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o Measurement: A capacitance-voltage (C-V) measurement is performed on the MIM capacitor.

o Calculation: The dielectric constant (k) is extracted from the capacitance value using the
formula based on the parallel-plate capacitor model, which considers the physical dimensions
of the capacitor and the measured capacitance [1].

Mechanical Properties Measurement (Nanoindentation)

¢ Objective: To measure the modulus (stiffness) and hardness of ultra-thin dielectric films [5].
e Equipment: A nanoindentation system (e.g., Bruker ATI 8800) with a pyramidal diamond probe (often
a cube-corner tip) [5].
e Procedure:
o Indentation: The probe is driven into the film with a specified force, held, and then withdrawn
[3].
o Data Collection: Force and displacement are continuously recorded during the cycle,
generating a force-displacement curve [5].
o Analysis: The elastic modulus and hardness of the film are calculated from the unloading
segment of the curve and the contact depth. The indent depth must be controlled to probe the
film's properties without significant influence from the substrate [5].

The following diagram illustrates the nanoindentation workflow and data analysis process:
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Start Nanoindentation Test
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(Cube-corner geometry)
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l
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l

Withdraw probe from film
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Generate
Force-Displacement Curve

Analyze unloading segment
to calculate Modulus & Hardness
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Film Deposition Process (Chemical Vapor Deposition)
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The synthesis method significantly impacts film quality. The search results describe a specific CVD process

for growing high-quality 2D polymer films [1]:

CVD Setup for 2D Polymer
Monomer A (Tp) Monomer B (HFDA) Argon Gas Flow
placed downstream with substrate heated upstream to 180°C (100 sccm)

l

Heat zones to
reaction temperature

Uniform 2DP-F Film

Forms on Substrate

Control thickness via
temperature and duration

Click to download full resolution via product page

Insights for Your Comparison Guide

Based on the gathered information, here are some key points that may be valuable for your guide:

¢ The Trade-Off: A central challenge in this field is the inherent trade-off between achieving an ultra-
low dielectric constant (k < 2) and maintaining robust mechanical properties and integration
reliability. Materials with high porosity for low k often suffer from poor mechanical strength [1] [5].
e Performance Priorities: When comparing films, the "best" choice is application-dependent.
o For the most advanced semiconductor nodes (sub-3nm), the focus is on ultra-low k (below

2.0) and integration schemes that minimize damage, as demonstrated by the 2D polymer and
IBM's ALK [1] [2].
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o Mechanical robustness (modulus, adhesion) is critical for surviving subsequent fabrication
processes (CMP, packaging), making it a key differentiator in manufacturing yield [5].
¢ Emerging Materials: Two-dimensional polymers (2DPs) represent a promising new class of
materials, as they offer a pathway to reconcile the electrical and mechanical property trade-off due to
their covalently-linked, porous layered structure [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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